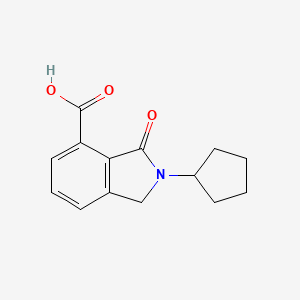

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

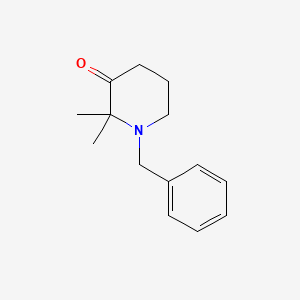

The synthesis of compounds similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid often involves innovative strategies to incorporate the cyclopentyl and carboxylic acid functionalities. For instance, cyclopentane-1,3-diones have been utilized as novel isosteres for the carboxylic acid functional group, showcasing their application in the design of potent receptor antagonists due to their similar physical-chemical properties to carboxylic acids (Ballatore et al., 2011). Such methodologies could be applicable in synthesizing the compound of interest by substituting the cyclopentane-1,3-dione unit with the desired cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid framework.

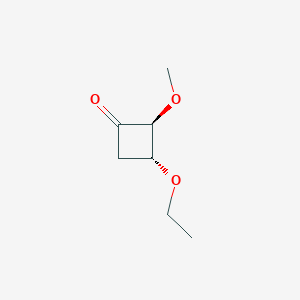

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, like spirocyclic oxindoles, has been extensively explored. These studies include the synthesis and evaluation of their inhibitory actions against specific biological targets, providing insight into their stereochemistry and potential biological activity (Kerrigan et al., 2001). Understanding these structures helps in the rational design of analogs with improved efficacy and selectivity.

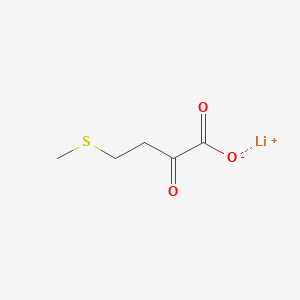

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cycloaddition and catalyzed cyclization, to form complex structures with biological relevance. For instance, N-heterocyclic carbene-catalyzed [4 + 2] cyclization has been used to assemble spirocarbocyclic oxindoles, demonstrating the compound's versatility in forming structurally complex and biologically relevant molecules (Xie et al., 2015).

Physical Properties Analysis

While specific physical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid are not directly reported, related studies on cyclopentane-1,3-diones and similar compounds provide a foundation for understanding the physical characteristics such as solubility, melting point, and stability. These properties are crucial for determining the compound's suitability in various applications, including its solubility in organic solvents or water, which affects its application in drug formulation and synthesis strategies.

Chemical Properties Analysis

The chemical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, including its reactivity, acidity, and potential for chemical modifications, can be inferred from the behavior of structurally similar compounds. The cyclopentane-1,3-dione group, acting as a carboxylic acid isostere, illustrates the compound's acidity and potential for substitution reactions, which are pivotal in drug design and synthesis (Ballatore et al., 2011).

Wissenschaftliche Forschungsanwendungen

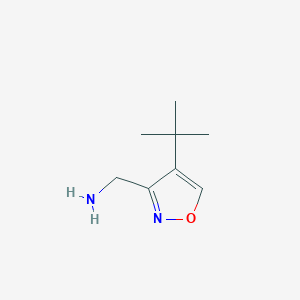

Synthesis of Isoindole Derivatives

Synthesis of 5H-pyrrolo[2,1-a]isoindole Derivatives : The 1,3-dipolar cycloaddition reaction involving mesoionic oxazolines and dimethylacetylene dicarboxylate leads to the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives, a form related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (New & Yevich, 1984).

Synthesis of Tricyclic Isoindoles : Thermolysis of certain carboxylic acids leads to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and other related isoindole structures, showcasing the versatility in synthesizing isoindole derivatives (Melo et al., 2004).

Formation of Amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles : A novel class of isoindolinones is formed through a three-component condensation involving 2-carboxybenzaldehyde and primary amines, indicative of complex chemical behaviors of these compounds (Opatz & Ferenc, 2004).

Biomedical Applications

- Heparanase Inhibitors : Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase, an endo-beta-glucuronidase, with potential implications in cancer therapy due to their anti-angiogenic effects (Courtney et al., 2004).

Chemical Synthesis and Applications

Thieno[2,3-f]isoindole Carboxylic Acids : The intramolecular Diels-Alder vinylthiophen reaction enables the formation of thieno[2,3-f]isoindole carboxylic acids, highlighting a unique approach to synthesizing complex molecular structures (Horak et al., 2017).

Corrosion Inhibition : Indanone derivatives, which include structures similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, demonstrate effective inhibition of mild steel corrosion in hydrochloric acid solution, illustrating industrial applications (Saady et al., 2018).

Wirkmechanismus

One compound that is related, DCPIB, is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker . It’s important to note that while DCPIB may have similar properties, it is not the same as “2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid”, and the mechanisms of action may differ.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMZNJTPDLNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331209 | |

| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878424-59-0 | |

| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2483311.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)

![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)